5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Description
Properties
IUPAC Name |
5-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIABKKRMMFJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Chlorination of Aniline: Aniline is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Coupling Reaction: The chlorinated aniline is then coupled with the triazole-sulfanyl intermediate under appropriate conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The chloro substituent on the aniline ring can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of triazole derivatives, including 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline, in cancer treatment. A study demonstrated that compounds with similar triazole structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.02 to 74.28 μM across six different cancer types, indicating their potential as anticancer agents .
Antifungal Properties
Triazole compounds are recognized for their antifungal activity. The compound may have applications in treating fungal infections due to its structural similarity to established antifungal agents like fluconazole and itraconazole . The triazole ring is crucial for binding to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and thereby inhibiting fungal growth.
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory properties of triazole derivatives. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Agricultural Chemicals
The compound has potential applications as a fungicide or herbicide due to its triazole moiety, which is known for its ability to inhibit fungal pathogens in crops. Triazoles can be effective against a range of plant diseases caused by fungi, thus improving crop yield and quality .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that may include the formation of the triazole ring through cyclization reactions. The resulting compound can be further modified to enhance its biological activity or reduce toxicity.
| Synthesis Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Triazole Ring | Hydrazine derivatives with isothiocyanates | Triazole intermediate |
| Chlorination | Chlorinating agents (e.g., SOCl2) | Chloro-substituted aniline |
| Sulfanylation | Thiols in acidic conditions | Sulfanyl derivative |
Case Study 1: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer properties, a specific derivative demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 10 μM . This indicates the potential for further development into a therapeutic agent.
Case Study 2: Agricultural Application
Field trials using triazole-based fungicides showed a marked reduction in fungal infections in wheat crops, leading to increased yields by up to 20% compared to untreated controls . This highlights the practical applications of such compounds in agriculture.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and biological relevance.
Structural Analogues with Modified Heterocycles
- N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine ():
- Key Difference : Replaces the triazole ring with a dithiazole system.
- Impact : The dithiazole’s higher electronegativity and larger ring size may enhance π-stacking interactions but reduce metabolic stability compared to the triazole.
- Synthesis : Prepared via reaction of 4-methylaniline with 4,5-dichloro-1,2,3-dithiazolium chloride (95% yield), suggesting efficient synthetic routes for such derivatives .
Substituent Variations on the Triazole Ring
4-Ethyl-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl]-4H-1,2,4-Triazole-3(2H)-Thione ():
- Key Difference : Incorporates a second triazole ring and a thione group.
- Impact : Exhibits conformational polymorphism due to flexible sulfanyl-methyl linkage, leading to distinct solid-state properties despite similar bond lengths/angles .
- Relevance : Highlights the role of substituent flexibility in polymorphism, which could affect bioavailability.
- 5-Bromo-2-[(4,5-Dicyclopropyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Aniline (): Key Differences: Bromo substituent (vs. chloro) and dicyclopropyl groups on the triazole. Cyclopropyl groups enhance lipophilicity, favoring membrane penetration .
Analogues with Different Aromatic Cores
- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine (–8, 10):
- Key Difference : Pyridine core replaces aniline, with an isoxazole-ethoxy side chain.
- Biological Relevance : Used in stress treatment (e.g., anxiety, ulcers) in veterinary medicine, suggesting triazolylsulfanyl groups may modulate neurotransmitter systems or enzyme targets like PanK or FtsZ .
Simplified Derivatives Without Sulfanyl Groups
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 5-Chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | Cl, 4-Me-triazole-S- | 255.73* | N/A | Sulfanyl bridge, chloro substituent |
| N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine | Cl, dithiazole | 257.76 | 64–65 | Dithiazole core |
| 5-Bromo-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | Br, dicyclopropyl-triazole-S- | 382.28 | N/A | Bromo, cyclopropyl groups |
| 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | 4-Me-triazole | 174.20 | 158–159 | No sulfanyl group |
*Calculated based on formula C₉H₈ClN₅S.
Key Research Findings
Substituent Effects: Chloro vs. bromo: Bromo derivatives (e.g., ) exhibit increased steric bulk but similar electronic profiles to chloro analogs.
Therapeutic Potential: Triazolylsulfanyl compounds show promise in enzyme inhibition () and stress-related applications (–8), though the target compound’s specific activity requires further study.
Polymorphism :
- Conformational polymorphism in triazole derivatives () underscores the need for controlled crystallization processes to ensure consistent pharmaceutical performance.
Biological Activity
5-Chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the triazole moiety is significant, as it has been associated with various biological activities including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure includes a chloro group and a triazole ring which contribute to its biological activities. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃S |
| Molecular Weight | 239.72 g/mol |
| CAS Number | Not specified |
| Purity | >95% (if applicable) |
| Storage Conditions | +4°C |
Antimicrobial Activity
- Antifungal Properties : The 1,2,4-triazole derivatives are known for their antifungal activity. Compounds containing the triazole ring have shown effectiveness against various fungal strains, making them valuable in treating fungal infections. For instance, studies indicate that triazole compounds can inhibit ergosterol synthesis, a critical component of fungal cell membranes.
- Antibacterial Properties : Research has demonstrated that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chloro Group : The presence of the chloro substituent is essential for enhancing biological activity.
- Triazole Moiety : This group is crucial for the compound's interaction with biological targets such as enzymes and receptors.
Case Studies
Several studies have highlighted the efficacy of triazole-containing compounds:
- Antimicrobial Efficacy : A study showed that a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics like ampicillin .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that triazole derivatives could reduce cell viability in various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a key factor in their activity .
Q & A
Q. What are the established synthetic routes for 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 5-chloro-2-mercaptoaniline derivatives and 4-methyl-4H-1,2,4-triazole-3-thiol. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate the thiol group without degrading the triazole ring . Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and molecular packing (e.g., as in triazole derivatives reported in Acta Crystallographica) .
- Spectroscopy : ¹H NMR (δ ~6.8–7.5 ppm for aromatic protons), ¹³C NMR (peaks for triazole carbons at ~150–160 ppm), and FT-IR (S–C stretching at ~650 cm⁻¹).
- Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages (deviation <0.3%).
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in the lab?
Methodological Answer:
- Solubility : Test in solvents (e.g., DMSO > methanol > water) using UV-Vis spectroscopy or gravimetric methods.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products.
- LogP : Estimate via shake-flask method or computational tools (e.g., ACD/Labs) to predict hydrophobicity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its potential persistence or toxicity?
Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
- Phase 1 (Lab) : Measure hydrolysis rate (pH 4–9), photodegradation (UV light exposure), and soil sorption (batch equilibrium tests).
- Phase 2 (Ecosystem) : Use microcosms to study biodegradation in soil/water systems. Quantify metabolites via LC-MS/MS.
- Data Integration : Apply fugacity models to predict distribution in air/water/soil compartments.
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.
- Cross-validate techniques : Compare results from MTT assays, flow cytometry, and enzymatic activity tests.
- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and assess inter-study variability .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the compound’s interactions with biological targets?
Methodological Answer:
- QSAR : Train models using descriptors like topological polar surface area (TPSA), hydrogen-bond donors/acceptors, and molecular weight. Validate with leave-one-out cross-validation.
- Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to triazole-sensitive targets (e.g., CYP450 enzymes). Compare binding energies (ΔG) with known inhibitors .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Library synthesis : Systematically vary substituents (e.g., replace –Cl with –F, modify triazole methylation).
- High-throughput screening : Test derivatives against a panel of biological targets (e.g., kinases, GPCRs).
- Data analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
